molecular formula C8H10KNO3 B2881099 Potassium;4-tert-butyl-1,3-oxazole-2-carboxylate CAS No. 2241141-23-9

Potassium;4-tert-butyl-1,3-oxazole-2-carboxylate

Cat. No.: B2881099
CAS No.: 2241141-23-9
M. Wt: 207.27
InChI Key: DGWDOHFZZILNTF-UHFFFAOYSA-M
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Description

Potassium;4-tert-butyl-1,3-oxazole-2-carboxylate is a chemical compound with the molecular formula C8H11NO3K. It is a potassium salt of 4-tert-butyl-1,3-oxazole-2-carboxylic acid. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;4-tert-butyl-1,3-oxazole-2-carboxylate typically involves the reaction of 4-tert-butyl-1,3-oxazole-2-carboxylic acid with a potassium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent any unwanted side reactions. The reaction mixture is then purified to obtain the desired potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Potassium;4-tert-butyl-1,3-oxazole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: It can be reduced to form different oxazole-based compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as halides or amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced oxazole compounds.

Scientific Research Applications

Potassium;4-tert-butyl-1,3-oxazole-2-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to create various oxazole derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Potassium;4-tert-butyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate
  • Potassium 4-tert-butyl-1,3-oxazole-2-carboxylate

Uniqueness

Potassium;4-tert-butyl-1,3-oxazole-2-carboxylate is unique due to its specific tert-butyl substitution on the oxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

potassium;4-tert-butyl-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.K/c1-8(2,3)5-4-12-6(9-5)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWDOHFZZILNTF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC(=N1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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